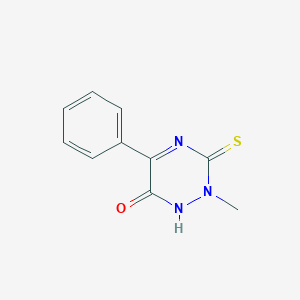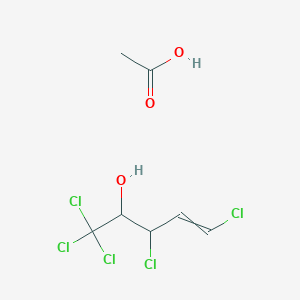
Acetic acid;1,1,1,3,5-pentachloropent-4-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;1,1,1,3,5-pentachloropent-4-en-2-ol is a chemical compound that combines the properties of acetic acid and a chlorinated pentenol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,1,1,3,5-pentachloropent-4-en-2-ol typically involves the chlorination of a suitable precursor followed by the introduction of the acetic acid moiety. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the final product. The use of advanced techniques such as distillation and crystallization ensures that the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;1,1,1,3,5-pentachloropent-4-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorinated groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Acetic acid;1,1,1,3,5-pentachloropent-4-en-2-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid;1,1,1,3,5-pentachloropent-4-en-2-ol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact pathways and targets can vary depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other chlorinated pentenols and acetic acid derivatives. Examples are:
- 1,1,1,3,5-pentachloropent-4-en-2-ol
- 1,1,1,3,5-tetrachloropent-4-en-2-ol
- 1,1,1,3,5-trichloropent-4-en-2-ol
Uniqueness
What sets acetic acid;1,1,1,3,5-pentachloropent-4-en-2-ol apart is its specific combination of chlorination and the presence of the acetic acid moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
63189-61-7 |
|---|---|
Formule moléculaire |
C7H9Cl5O3 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
acetic acid;1,1,1,3,5-pentachloropent-4-en-2-ol |
InChI |
InChI=1S/C5H5Cl5O.C2H4O2/c6-2-1-3(7)4(11)5(8,9)10;1-2(3)4/h1-4,11H;1H3,(H,3,4) |
Clé InChI |
MRBDQQAHBHUSOU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C(=CCl)C(C(C(Cl)(Cl)Cl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Oxo-4-[(1-phenylethyl)amino]but-2-enoic acid](/img/structure/B14512654.png)
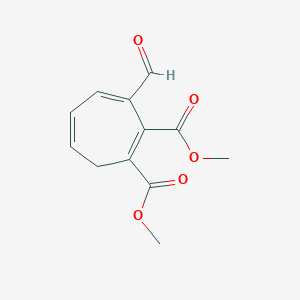
![6-{[(4-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14512666.png)
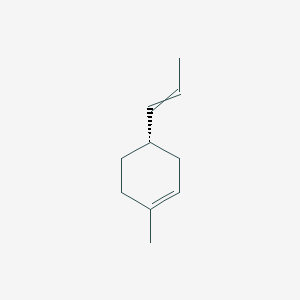


![Lithium (methylsulfanyl)[bis(trimethylsilyl)]methanide](/img/structure/B14512688.png)
![N-[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14512699.png)
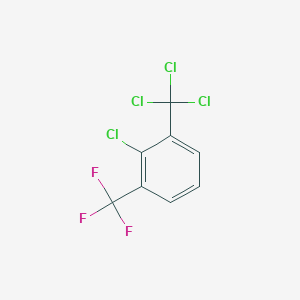
![3-[4-(Indolizin-2-YL)phenyl]propan-1-OL](/img/structure/B14512718.png)

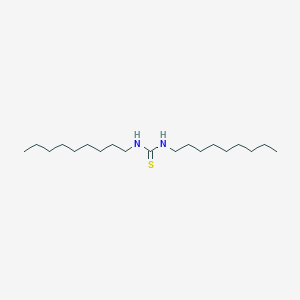
![Methyl 5-[4-(2-hydroxyheptyl)piperazin-1-YL]pentanoate](/img/structure/B14512737.png)
